molecular formula C11H15N3O4 B1444630 Tert-butyl methyl(5-nitropyridin-2-yl)carbamate CAS No. 1039055-45-2

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Cat. No.: B1444630
CAS No.: 1039055-45-2
M. Wt: 253.25 g/mol
InChI Key: SCPNQHRVFIKKJW-UHFFFAOYSA-N
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Description

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H15N3O4. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a tert-butyl group, a methyl group, and a nitropyridine moiety.

Scientific Research Applications

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is used in a variety of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(5-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Amine and carbon dioxide.

Mechanism of Action

The mechanism of action of tert-butyl methyl(5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can act as an electron-withdrawing group, influencing the reactivity of the compound. The carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is unique due to the presence of both the tert-butyl and nitropyridine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-6-5-8(7-12-9)14(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPNQHRVFIKKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 0.378 g (1.58 mmol) of the above nitro compound in DMF (6 mL) at 0° C. was added 0.067 g (2.80 mmol) of sodium hydride. After 20 min, 0.12 mL (1.93 mmol) of methyl iodide was added, and the mixture was stirred for 2 hrs. Water was added, and the mixture was extracted with EtOAc (×4). The combined organic layer was washed successively with 1M HCl, sat. NaHCO3 solution, and brine, dried (Na2SO4), and concentrated, to give 0.40 g (99% yield) of tert-butyl methyl(5-nitro-2-pyridinyl)carbamate: 1H NMR (CDCl3) δ9.19 (d, J=2.7 Hz, 1H), 8.36 (dd, J=9.4, 2.7 Hz, 1H), 8.14 (dd, J=9.4, 0.3 Hz, 1H), 3.50 (s, 3H), 1.57 (s, 9H); LCMS (APCI−) m/z: 253 (MH+, 100%).
Name
Quantity
0.378 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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